molecular formula C20H23N3O5 B2985148 N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide CAS No. 1788559-69-2

N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Cat. No.: B2985148
CAS No.: 1788559-69-2
M. Wt: 385.42
InChI Key: ZHBGRFKMJVUVDX-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains functional groups such as furan, methoxyethyl, and oxalamide. It also includes a pyrrolidinone ring, which is a common motif in many pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atoms. The furan ring and the pyrrolidinone ring could potentially participate in aromatic stacking interactions, depending on their relative orientations .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the furan and pyrrolidinone rings could increase its aromaticity and potentially its stability .

Scientific Research Applications

Synthesis and Chemical Properties

  • Chlorination and Reactions of Chloropyridine Derivatives : The study by Shiotani and Taniguchi (1997) on the chlorination of N-oxides of furo[2,3-b]pyridine and related compounds highlights the synthesis and chemical reactions leading to compounds with potential biological activity. This work provides insight into the structural modification and synthesis pathways relevant to derivatives of furan compounds (Shiotani & Taniguchi, 1997).

  • Antiprotozoal Agents : Ismail et al. (2004) synthesized a series of dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, demonstrating strong DNA affinities and significant in vitro activity against protozoal infections, highlighting their potential as antiprotozoal agents. These compounds demonstrate the application of furan and pyrrolidine derivatives in developing therapeutic agents (Ismail et al., 2004).

Biological Activities and Applications

  • Alkaloids from Armillaria mellea : Wang et al. (2013) isolated four compounds from the fermentation broth of Armillaria mellea, including derivatives similar to the specified chemical structure, showcasing their potential biological activities and applications in medicinal chemistry (Wang et al., 2013).

  • Synthesis of Pyrimidine Derivatives : Aniskova, Grinev, and Yegorova (2017) focused on the synthesis of compounds with pyrimidine series based on reactions of arylmethylidene derivatives of furan-2(3H)-ones, illustrating the utility of furan derivatives in synthesizing biologically active compounds with potential therapeutic applications (Aniskova, Grinev, & Yegorova, 2017).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. The pyrrolidinone ring is a common feature in many drugs and could potentially interact with a variety of biological targets .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-methoxyethyl]-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5/c1-13-7-8-14(11-15(13)23-9-3-6-18(23)24)22-20(26)19(25)21-12-17(27-2)16-5-4-10-28-16/h4-5,7-8,10-11,17H,3,6,9,12H2,1-2H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHBGRFKMJVUVDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CO2)OC)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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